3-甲基尿酸

描述

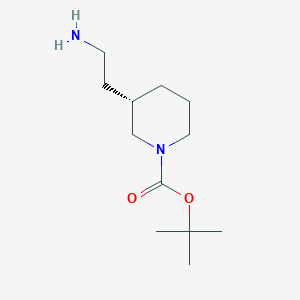

3-Methyluric acid is a methyl derivative of uric acid . It is found occasionally in human urine and is one of the purine components in urinary calculi . Methylated purines originate from the metabolism of certain substances .

Synthesis Analysis

The synthesis of 3-Methyluric acid involves the oxidation of 3-methylxanthine . This process is facilitated by certain kinds of bacteria and fungi . The oxidation of 3-methylxanthine results in the production of 3-Methyluric acid .Molecular Structure Analysis

The molecular formula of 3-Methyluric acid is C6H6N4O3 . It has an average mass of 182.137 Da and a monoisotopic mass of 182.043991 Da .Chemical Reactions Analysis

The electrochemical oxidation of 3-Methyluric acid has been studied extensively . The conjugate base is the species oxidized over the whole pH range studied . Intermediates generated have been characterized in terms of their UV spectra and kinetics of decay .Physical And Chemical Properties Analysis

3-Methyluric acid is a pale yellow solid . It has a molecular formula of C6H6N4O3 . The average mass is 182.137 Da and the monoisotopic mass is 182.043991 Da .科学研究应用

Metabolomics and Biomarker Discovery

3-Methyluric acid is a metabolite found in human urine and is associated with the metabolism of methylxanthines like caffeine, theophylline, and theobromine . In metabolomics, it serves as a biomarker to study metabolic responses to drugs, environmental changes, and diseases. Its presence can indicate alterations in purine metabolism, which is crucial for understanding conditions like gout or kidney stones.

Pharmaceutical Research

In pharmacology, 3-Methyluric acid is used to explore drug-microbiota interactions, particularly in antihypertensive treatments . It’s a metabolite that can indicate the influence of gut microbiota on drug metabolism, aiding in the development of personalized medicine approaches.

Environmental Science

3-Methyluric acid plays a role in the oxidative degradation of pharmaceutical waste, such as theophylline, from the natural environment . Studies involving this compound help in understanding the mineralization mechanisms and developing advanced oxidation processes for wastewater treatment.

Biochemistry

As a naturally occurring purine compound, 3-Methyluric acid is involved in synthesizing various essential compounds, including drugs, vitamins, and hormones . It’s an intermediate in metabolic pathways and is significant for studying enzyme functions and metabolic disorders.

Industrial Applications

In the industrial sector, 3-Methyluric acid derivatives are used in the production of stable isotopes and other chemicals for research and development purposes . These compounds are essential for mass spectrometry and other analytical techniques that require high isotopic purity.

Analytical Chemistry

3-Methyluric acid is utilized in analytical chemistry as a standard or reference compound in mass spectrometry to ensure accurate measurement of chemical substances . Its stable isotope-labeled derivatives are particularly valuable in tracing and quantifying metabolic pathways.

作用机制

Target of Action

3-Methyluric acid is a methyl derivative of uric acid . It primarily targets specific enzymes such as xanthine oxidase , aldehyde oxidase , and 5-lipoxygenase . These enzymes play crucial roles in various metabolic processes. For instance, xanthine oxidase and aldehyde oxidase are involved in the metabolism of purines and certain drugs, while 5-lipoxygenase plays a role in the production of pro-inflammatory leukotrienes .

Mode of Action

3-Methyluric acid exhibits inhibitory effects on its target enzymes . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby altering the normal metabolic processes. For instance, by inhibiting 5-lipoxygenase, it can potentially reduce the production of pro-inflammatory leukotrienes .

Biochemical Pathways

3-Methyluric acid is a part of the metabolic pathways of methylxanthines, which include caffeine, theophylline, and theobromine . These compounds are metabolized in the liver, and 3-Methyluric acid is one of the metabolites produced in this process

Pharmacokinetics

It is known that methylxanthines, from which 3-methyluric acid originates, are rapidly and completely absorbed in the gastrointestinal tract . They are extensively metabolized by the liver, with less than 2% of the administered caffeine excreted unchanged in human urine . The pharmacokinetics of 3-Methyluric acid may be similar, but more research is needed to confirm this.

Result of Action

The primary result of 3-Methyluric acid’s action is the inhibition of its target enzymes, leading to alterations in the metabolic processes they are involved in . For example, by inhibiting 5-lipoxygenase, 3-Methyluric acid could potentially reduce the production of pro-inflammatory leukotrienes . .

安全和危害

General safety measures are required when handling 3-Methyluric acid . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

未来方向

The future directions of 3-Methyluric acid research could involve further exploration of its potential therapeutic applications, particularly in the treatment of multiple sclerosis . Additionally, more research could be conducted on its metabolic pathways and the implications of these pathways for human health .

属性

IUPAC Name |

3-methyl-7,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCYDGXXCHTFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209243 | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Methyluric acid | |

CAS RN |

605-99-2 | |

| Record name | 3-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3-methyluric acid, and how is it formed?

A1: 3-Methyluric acid is a metabolite of caffeine and theophylline, primarily formed through the N3-demethylation pathway in the liver. [, , ] This pathway involves the removal of a methyl group (-CH3) from the nitrogen atom at the 3-position of the purine ring.

Q2: Is 3-methyluric acid further metabolized in the body?

A2: Unlike some other caffeine metabolites, 3-methyluric acid appears to be poorly metabolized. Studies in rats have shown that 3-methylxanthine, the precursor to 3-methyluric acid, is not readily converted into 3-methyluric acid. [] In humans, research suggests that while 3-methyluric acid is detectable in urine, it represents a small proportion of total caffeine metabolites excreted. [, , ]

Q3: What is the significance of the ratio between different caffeine metabolites?

A3: The ratio of specific caffeine metabolites in urine can provide insights into an individual's caffeine metabolism. For instance, the ratio of (AFMU + 1X + 1U) / 17U, where AFMU is 5-acetylamino-6-formamido-3-methyluric acid, 1X is 1-methylxanthine, 1U is 1-methyluric acid and 17U is 1,7-dimethyluric acid, has been proposed as a marker for assessing the activity of the drug-metabolizing enzyme CYP1A2. []

Q4: How is 3-methyluric acid analyzed in biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with capillary electrophoresis (CE) is a common method for quantifying 3-methyluric acid and other caffeine metabolites in urine and plasma samples. [, , ] This technique offers high sensitivity and specificity, allowing for the separation and quantification of individual metabolites.

Q5: Does the structure of 3-methyluric acid influence its metabolic fate?

A6: The position of the methyl group on the purine ring appears to significantly impact the metabolism of methylxanthines. Research indicates that the N3-methyl group, as seen in 3-methylxanthine and 3-methyluric acid, hinders further metabolism compared to methylation at other positions on the purine ring. [, ]

Q6: What are the electrochemical properties of 3-methyluric acid?

A7: Electrochemical studies using techniques like cyclic voltammetry at pyrolytic graphite electrodes have revealed that 3-methyluric acid undergoes oxidation, primarily involving its conjugate base. This oxidation leads to the formation of various intermediates, including 1-methylalloxan and methylated allantoin. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)